1-(4-Ethylpiperidin-4-yl)piperidin-4-ol
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Overview
Description
1-(4-Ethylpiperidin-4-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(4-Ethylpiperidin-4-yl)piperidin-4-ol involves several steps, including cyclization and functionalization reactionsThe reaction conditions often include the use of reagents such as ethyl bromide and sodium hydroxide .
Industrial production methods for piperidine derivatives often involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvents is also common in industrial processes to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-Ethylpiperidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Scientific Research Applications
1-(4-Ethylpiperidin-4-yl)piperidin-4-ol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including its role as a receptor antagonist .
In medicine, piperidine derivatives are explored for their potential therapeutic applications, including the treatment of neurological disorders and infectious diseases. In the industry, these compounds are used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptors, thereby inhibiting the binding of endogenous ligands and modulating cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-(4-Ethylpiperidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as piperidin-4-ol and 4-ethylpiperidine. While these compounds share a common piperidine core, their functional groups and substituents differ, leading to variations in their chemical properties and biological activities .
Piperidin-4-ol: Contains a hydroxyl group at the 4-position of the piperidine ring.
4-Ethylpiperidine: Contains an ethyl group at the 4-position of the piperidine ring.
The uniqueness of this compound lies in its combination of both an ethyl group and a hydroxyl group at the 4-position, which may confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H24N2O/c1-2-12(5-7-13-8-6-12)14-9-3-11(15)4-10-14/h11,13,15H,2-10H2,1H3 |
InChI Key |
DFNPHJZTMGSROG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N2CCC(CC2)O |
Origin of Product |
United States |
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